Ipragliflozin-d5

LC-MS/MS Bioanalysis Internal Standard

Ipragliflozin-d5 is an essential deuterium-labeled internal standard (ASP1941-d5) for the accurate LC-MS/MS quantitation of ipragliflozin (Suglat®) in biological matrices. Its +5 Da mass shift ensures precise differentiation from the analyte, correcting for matrix effects and ionization variability without chromatographic separation. This is critical for generating reliable pharmacokinetic data (Cmax, AUC) in bioequivalence studies and ANDA submissions. Choose this validated reference standard for your next analytical method validation (AMV) project.

Molecular Formula C₂₁H₁₆D₅FO₅S
Molecular Weight 409.48
Cat. No. B1153965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpragliflozin-d5
Synonyms(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol-d5
Molecular FormulaC₂₁H₁₆D₅FO₅S
Molecular Weight409.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipragliflozin-d5: Deuterated SGLT2 Inhibitor Internal Standard for Quantitative Bioanalysis


Ipragliflozin-d5 (ASP1941-d5) is a deuterium-labeled analog of ipragliflozin, a potent and selective sodium-glucose cotransporter-2 (SGLT2) inhibitor developed by Astellas Pharma [1]. This stable isotopically labeled compound is specifically designed and characterized for use as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analyses [2]. The compound retains the same SGLT2 inhibitory mechanism of action as the parent drug, but its deuterium labeling confers a distinct mass difference (+5 Da), enabling precise differentiation and quantitation of the unlabeled analyte in complex biological matrices [3].

Why Unlabeled Ipragliflozin or Alternative Isotopologues Cannot Substitute for Ipragliflozin-d5 in Analytical Workflows


Unlabeled ipragliflozin (the parent drug) and other isotopologues (e.g., Ipragliflozin-13C6) are not interchangeable with Ipragliflozin-d5 in quantitative LC-MS/MS assays. Unlabeled ipragliflozin cannot serve as an internal standard because it is indistinguishable from the analyte, rendering it incapable of correcting for matrix effects, extraction variability, and ionization suppression. While alternative isotopologues exist, they may exhibit different chromatographic retention times or extraction efficiencies [1]. Deuterium labeling with five atoms in Ipragliflozin-d5 provides a sufficient mass shift to avoid isotopic interference while minimizing the risk of chromatographic separation (deuterium isotope effect), which can occur with higher degrees of deuteration [2]. This balance is critical for ensuring the internal standard co-elutes with the analyte, a fundamental requirement for accurate quantitation .

Quantitative Differentiation of Ipragliflozin-d5 as an Analytical Internal Standard


Mass Shift and Deuterium Incorporation: Enabling MS Distinction from Unlabeled Ipragliflozin

Ipragliflozin-d5 provides a +5 Da mass shift relative to unlabeled ipragliflozin, a direct result of incorporating five deuterium atoms into the benzothiophene ring [1]. This mass difference is sufficient for mass spectrometry differentiation but small enough to minimize chromatographic separation (deuterium isotope effect) compared to more heavily deuterated compounds or 13C-labeled analogs, which can exhibit greater retention time shifts [2].

LC-MS/MS Bioanalysis Internal Standard Deuterium Labeling

Selectivity Ratio for SGLT2 vs. SGLT1: A Key Pharmacological Differentiator

The parent compound, ipragliflozin, demonstrates a SGLT2 selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2) of 254-fold based on human IC50 values (1876 nM for SGLT1 / 7.38 nM for SGLT2) [1]. In comparative assays, ipragliflozin exhibits higher selectivity for SGLT2 than other clinically used SGLT2 inhibitors, including canagliflozin (155-fold) and dapagliflozin (1242-fold), though lower than empagliflozin (2680-fold) [1]. Ipragliflozin also shows negligible activity against other SGLT family members (SGLT3, SGLT4, SGLT5, SGLT6) and hSMIT1, further confirming its high selectivity for SGLT2 [2].

SGLT2 Inhibitor Selectivity IC50 Pharmacology

Competitive Inhibition and Persistent Binding Kinetics to hSGLT2

Ipragliflozin competitively inhibits SGLT2 with an inhibitory constant (Ki) of 2.28 nM for human SGLT2, which is approximately 9-fold more potent than the naturally occurring SGLT inhibitor phlorizin (Ki = 20.2 nM) [1]. Furthermore, ipragliflozin exhibits a wash-resistant, persistent binding interaction with hSGLT2, a property not observed with phlorizin [1]. This persistent binding suggests a slower dissociation rate from the target, which may have implications for its duration of action and pharmacodynamic profile in vivo.

SGLT2 Inhibitor Binding Kinetics Inhibition Mechanism Pharmacodynamics

Dose-Proportional Pharmacokinetics in Humans: Cmax and AUC

Ipragliflozin exhibits linear, dose-proportional pharmacokinetics in humans. In a multiple-dose study (14 days) in Japanese patients with T2DM, Cmax and AUC0-24h were 1.7- and 1.9-fold higher, respectively, in the 100-mg group compared to the 50-mg group [1]. The time to maximum plasma concentration (tmax) was 1.3-1.4 hours post-dose [2]. This predictable, linear pharmacokinetic profile supports the use of Ipragliflozin-d5 as a reliable internal standard across a range of clinically relevant concentrations.

Pharmacokinetics Dose Proportionality Cmax AUC Clinical Pharmacology

PBPK Model Validation: Predictive Accuracy for Ipragliflozin in Renal Impairment

A physiologically based pharmacokinetic (PBPK) model validated for four SGLT2 inhibitors (dapagliflozin, canagliflozin, empagliflozin, and ipragliflozin) demonstrated that 71.4% of predicted pharmacokinetic parameters (AUC and Cmax) for ipragliflozin closely matched observed values within a 0.8-1.3 fold accuracy range [1]. The model predicted that optimal hypoglycemic effects in T2DM patients with mild, moderate, and severe renal insufficiency would be achieved with ipragliflozin 50 mg once daily (qd), in contrast to dapagliflozin 10 mg qd, canagliflozin 100 mg qd, and empagliflozin 10 mg qd [1]. This model-based evidence supports the need for accurate ipragliflozin quantitation in special populations where dosing adjustments may be required.

PBPK Modeling Renal Impairment Dosage Optimization Pharmacometrics

Validated Research and Industrial Applications of Ipragliflozin-d5


Quantitative Bioanalysis in Pharmacokinetic Studies

Ipragliflozin-d5 is the preferred internal standard for LC-MS/MS quantification of ipragliflozin in biological matrices (plasma, urine, tissue homogenates) due to its near-identical physicochemical properties and distinct +5 Da mass shift [1]. Its use is essential for generating accurate and reproducible pharmacokinetic data, including Cmax, AUC, and tmax, which are critical for characterizing the drug's exposure-response relationship in clinical trials and preclinical studies [2].

Method Development and Validation for Generic Drug Applications

As a fully characterized reference standard compliant with regulatory guidelines (e.g., USP, EP), Ipragliflozin-d5 is indispensable for analytical method development and validation (AMV) required for Abbreviated New Drug Applications (ANDAs) [1]. It provides the necessary traceability and accuracy to demonstrate bioequivalence between generic ipragliflozin formulations and the innovator product, a critical step in the approval process for generic versions of Suglat® [1].

Metabolite Identification and Drug-Drug Interaction Studies

The deuterium labeling in Ipragliflozin-d5 allows for the precise tracking and quantitation of the parent drug in complex metabolic pathways, even in the presence of co-administered drugs like metformin, sitagliptin, or pioglitazone, which do not significantly alter ipragliflozin pharmacokinetics [1]. This capability is crucial for investigating potential drug-drug interactions and elucidating metabolic routes, particularly in studies involving hepatic or renal impairment where ipragliflozin exposure may be altered (e.g., 20-30% greater AUC in moderate impairment) [2].

Clinical Pharmacology Studies in Special Populations

Given the predicted need for a fixed 50 mg qd dose of ipragliflozin in patients with varying degrees of renal impairment, accurate quantitation using Ipragliflozin-d5 is essential for validating these dosing recommendations in clinical practice [1]. The linear pharmacokinetics and predictable exposure (Cmax and AUC) of ipragliflozin, confirmed in studies using deuterated internal standards, provide a strong scientific basis for dosing in patients with T2DM and renal or hepatic dysfunction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipragliflozin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.